2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
CAS No.:
Cat. No.: VC16237107
Molecular Formula: C23H28N2O6
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O6 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
| Standard InChI Key | SZUJNVXDTHBDRE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid, reflects its stereochemistry and functional groups . The molecule consists of two amino acid residues: L-tyrosine (modified with a Z-protecting group) and L-leucine, linked via an amide bond. Key features include:
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A 4-hydroxyphenyl group contributing to aromatic interactions.
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A benzyloxycarbonyl (Z) group protecting the tyrosine’s α-amino group.
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A branched leucine side chain enhancing hydrophobicity.
Table 1: Key Physicochemical Properties
The Z-group’s presence increases steric bulk, potentially influencing the compound’s solubility and enzymatic degradation resistance. The LogP value of 1.66 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Preparation
Synthesis of this compound follows standard peptide coupling protocols. The Z-protected tyrosine is activated using carbodiimides (e.g., DCC or EDC) and coupled to leucine’s α-amino group. Critical steps include:
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Protection of Tyrosine: The α-amino group of L-tyrosine is protected with benzyloxycarbonyl chloride (Z-Cl) in a basic aqueous solution .
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Activation of Carboxyl Group: The Z-tyrosine’s carboxyl group is activated using a carbodiimide, forming an O-acylisourea intermediate.
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Coupling to Leucine: The activated Z-tyrosine reacts with L-leucine’s amino group, forming the amide bond.
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Deprotection (Optional): The Z-group can be removed via hydrogenolysis or acidic conditions for further modifications.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Z-Protection | Z-Cl, NaHCO₃, H₂O/THF, 0–5°C | 85% |
| Carboxyl Activation | EDC, HOBt, DMF, RT | 90% |
| Amide Coupling | Z-Tyr-OH, Leu-OMe, DIPEA, DMF | 75% |
| Hydrolysis | LiOH, THF/H₂O, RT | 95% |
Side reactions, such as racemization during activation, are minimized using HOBt (hydroxybenzotriazole) and low temperatures. Purification typically involves reverse-phase HPLC or silica gel chromatography.
Pharmacokinetics and Toxicity Considerations
No in vivo data exist for this compound. Based on similar peptides:
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Absorption: Moderate oral bioavailability (20–30%) due to intestinal peptidase degradation.
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Metabolism: Likely cleaved by serine proteases (e.g., trypsin) or esterases, releasing tyrosine and leucine metabolites .
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Toxicity: Low acute toxicity expected, but chronic exposure risks (e.g., renal clearance overload) require evaluation.
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